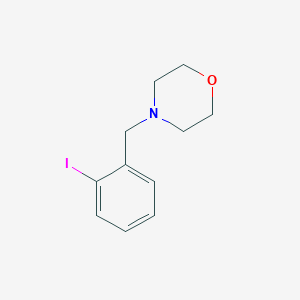

4-(2-Iodobenzyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-iodophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGDUDGGMFHPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456342 | |

| Record name | 4-(2-Iodobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156333-95-8 | |

| Record name | 4-(2-Iodobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Iodobenzyl Morpholine and Analogous Structures

Precursor Synthesis and Building Blocks

The foundation of synthesizing 4-(2-iodobenzyl)morpholine and its derivatives lies in the efficient preparation of key iodinated aromatic and benzylic precursors. These building blocks provide the necessary scaffold onto which the morpholine (B109124) unit is subsequently attached.

Synthesis of 2-Iodobenzyl Chloride as a Key Intermediate

A primary and crucial intermediate for the synthesis of this compound is 2-iodobenzyl chloride. This compound can be selectively synthesized from 2-iodotoluene (B57078). The reaction involves the radical-mediated chlorination of the benzylic position of 2-iodotoluene. It is essential to control the reaction conditions to favor monochlorination and avoid over-halogenation of the aromatic ring. In some instances, 2-iodobenzyl chloride can be produced with high selectivity, which is advantageous for subsequent reactions. beilstein-journals.org

Alternatively, 2-iodobenzyl alcohol can serve as a precursor to 2-iodobenzyl chloride. The synthesis of 2-iodobenzyl alcohol can be accomplished through methods such as the reduction of 2-iodobenzoic acid or its derivatives. For instance, 2-iodobenzoic acid can be converted to 2-iodobenzoyl chloride using reagents like oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) in a solvent such as dichloromethane (B109758) (CH2Cl2). nih.gov The resulting 2-iodobenzoyl chloride can then be reduced to 2-iodobenzyl alcohol, which can be subsequently converted to 2-iodobenzyl chloride using standard chlorinating agents.

Preparation of Related Iodinated Aromatic and Benzylic Precursors

The synthesis of various analogs of this compound necessitates the preparation of a range of iodinated aromatic and benzylic precursors. For example, 2-iodobenzyl bromide is another key electrophile used in these syntheses. It can be prepared from 2-iodotoluene via bromination. chemicalbook.com In a documented procedure, 2-bromo-5-fluorophenol (B114175) was reacted with 2-iodobenzyl bromide in DMF with potassium carbonate (K2CO3) as the base to yield 1-bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene. acs.org

Furthermore, the synthesis of more complex iodinated precursors can be achieved through various methods. For instance, 2,5-diiodo-N-morpholinebenzamide was prepared by first iodinating 2-iodobenzoic acid with iodine and sodium periodate (B1199274) (NaIO4) in sulfuric acid to produce 2,5-diiodobenzoic acid. This diiodo acid was then converted to its acid chloride with thionyl chloride, followed by a reaction with morpholine in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). scielo.org.mx

Direct Synthetic Routes to this compound

The most direct and common method for the synthesis of this compound involves the nucleophilic substitution reaction between a 2-iodobenzyl halide and morpholine. In this SN2 reaction, the nitrogen atom of the morpholine acts as a nucleophile, attacking the benzylic carbon of the 2-iodobenzyl halide and displacing the halide ion.

A typical procedure would involve reacting 2-iodobenzyl bromide or chloride with morpholine in a suitable solvent, often in the presence of a base to neutralize the hydrohalic acid formed during the reaction. Common bases include potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N). The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being effective.

| Electrophile | Nucleophile | Base | Solvent | Product | Yield (%) | Reference |

| 2-Iodobenzyl bromide | 2-Bromo-5-fluorophenol | K2CO3 | DMF | 1-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene | 88.2 | acs.org |

| 2-Fluoro-4-iodopyridine (B1312466) | Morpholine | K2CO3 | DMF | 4-(4-Iodopyridin-2-yl)morpholine | 85 | rsc.org |

| Mesylate of R-(-)-alaninol | Morpholine | - | - | Compound 16 | - | acs.org |

General Synthetic Strategies for Iodinated Morpholine Derivatives

Broader synthetic strategies for preparing a variety of iodinated morpholine derivatives encompass nucleophilic substitution reactions and more advanced transition metal-catalyzed C-I bond formations.

Nucleophilic Substitution Reactions Involving Morpholine

Nucleophilic substitution remains a cornerstone for the synthesis of N-aryl and N-benzyl morpholine derivatives. This strategy is not limited to benzyl (B1604629) halides but can also be applied to activated aryl halides through nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these reactions can be influenced by the solvent and the nature of the substituents on the aromatic ring. researchgate.net For instance, the reaction of 2,4-difluoronitrobenzene (B147775) with morpholine can lead to substitution at either the ortho or para position, with the outcome being sensitive to the reaction medium. researchgate.net

In a specific example, 4-(4-iodopyridin-2-yl)morpholine was synthesized by reacting 2-fluoro-4-iodopyridine with morpholine in DMF with potassium carbonate, affording the product in an 85% yield. rsc.org This demonstrates the utility of nucleophilic substitution for creating C-N bonds in the synthesis of iodinated heterocyclic morpholine derivatives.

Transition Metal-Catalyzed Coupling Reactions for C-I Bond Formation

Modern synthetic chemistry offers powerful tools for the formation of carbon-iodine bonds through transition metal catalysis. Palladium-catalyzed C-H iodination has emerged as a significant method for the direct introduction of iodine into aromatic rings. nih.govnih.gov These reactions often utilize an oxidant and a directing group to achieve high regioselectivity. For instance, palladium(II) acetate (B1210297) can catalyze the ortho-iodination of benzamides using molecular iodine (I2) as the sole oxidant. nih.gov

While not a direct synthesis of this compound, this methodology could be applied to a precursor like N-benzylmorpholine to introduce an iodine atom at the ortho position of the benzyl ring, thus providing an alternative route to the target compound or its analogs. The development of such catalytic systems offers a more atom-economical and potentially milder alternative to traditional iodination methods.

| Catalyst | Substrate | Iodinating Agent | Product | Yield (%) | Reference |

| Pd(OAc)2 | Phenylacetic acid amide | I2 | ortho-Iodinated product | 99 | nih.gov |

| Pd(OAc)2 | o-MeO-phenylacetic amide | I2 | ortho-Iodinated product | 75 | nih.gov |

| Pd(II) | Diarylmethylamines | I2 | Chiral iodinated diarylmethylamines | - | nih.gov |

Stereoselective Synthesis of Chiral Morpholine Analogs

The development of stereoselective methods to produce enantiomerically pure morpholine derivatives is crucial, as the chirality of these scaffolds often dictates their biological activity. evitachem.com Various approaches have been established to control the stereochemistry of the morpholine ring, particularly at the C2 and C3 positions.

One prominent strategy involves the asymmetric hydrogenation of dehydromorpholine precursors. For instance, the use of a bisphosphine-rhodium catalyst with a large bite angle has enabled the hydrogenation of 2-substituted dehydromorpholines to yield a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and quantitative yields. mdpi.comscispace.com This method is advantageous due to its high efficiency and atom economy. mdpi.com The resulting chiral morpholines can be further elaborated; for example, a Cbz protecting group can be removed to yield a free amine, which can then undergo further functionalization. scispace.com

Another powerful approach is the tandem sequential one-pot reaction combining hydroamination and asymmetric transfer hydrogenation. ontosight.aiontosight.ai This method allows for the efficient and practical enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. A titanium catalyst can be used for the hydroamination step to form a cyclic imine, which is then reduced in the same pot by a ruthenium catalyst, such as RuCl(S,S)-Ts-DPEN, to afford the chiral morpholine in good yield and high enantiomeric excess (>95% ee). ontosight.ai The success of this method often relies on hydrogen-bonding interactions between the substrate and the catalyst ligand to achieve high stereocontrol. ontosight.ai

Organocatalytic methods also provide a valuable route to chiral morpholines. For example, an organocatalytic α-chlorination of aldehydes can produce chiral 2-chloro alcohols, which are stable and versatile intermediates. These can be converted into bis-electrophiles for a chemoselective displacement and subsequent cyclization to form the C2-functionalized, N-protected morpholine ring. nih.gov

The ring-opening of activated aziridines with haloalcohols presents another regio- and stereoselective strategy. This SN2-type reaction, often catalyzed by a Lewis acid, is followed by a base-mediated intramolecular cyclization to yield substituted morpholines with high enantioselectivity. vulcanchem.com This method has been successfully applied to the synthesis of a variety of nonracemic morpholine derivatives. vulcanchem.com

Finally, palladium-catalyzed carboamination reactions have been employed for the asymmetric synthesis of cis-3,5-disubstituted morpholines from enantiopure amino alcohol precursors. google.com This modular approach allows for significant variation in the substituents on the morpholine ring. google.com

These stereoselective strategies are summarized in the table below:

| Stereoselective Method | Key Features | Typical Substrates | Example Catalyst/Reagent | Achieved Enantioselectivity |

| Asymmetric Hydrogenation | High efficiency, atom economy. mdpi.com | 2-Substituted dehydromorpholines. mdpi.comscispace.com | Bisphosphine-rhodium complex. mdpi.comscispace.com | Up to 99% ee. mdpi.comscispace.com |

| Tandem Hydroamination/Transfer Hydrogenation | One-pot procedure, good functional group tolerance. ontosight.aiontosight.ai | Ether-containing aminoalkynes. ontosight.ai | Ti catalyst followed by Ru catalyst. ontosight.ai | >95% ee. ontosight.ai |

| Organocatalytic Approach | Utilizes chiral 2-chloro alcohol intermediates. nih.gov | Aldehydes, N-protected amino alcohols. nih.gov | Organocatalyst for α-chlorination. nih.gov | High enantioselectivity. nih.gov |

| Aziridine Ring-Opening | Regio- and stereoselective SN2 reaction. vulcanchem.com | Activated aziridines, haloalcohols. vulcanchem.com | Lewis acid catalyst. vulcanchem.com | High enantioselectivity. vulcanchem.com |

| Palladium-Catalyzed Carboamination | Modular approach for disubstituted morpholines. google.com | O-allyl ethanolamine (B43304) derivatives, aryl/alkenyl halides. google.com | Pd(OAc)₂ with phosphine (B1218219) ligand. google.com | Single stereoisomers. google.com |

Radiosynthesis of Iodine-123 and Iodine-125 Labeled Morpholine Compounds for Imaging Applications

The incorporation of radioisotopes of iodine, such as Iodine-123 (¹²³I) and Iodine-125 (¹²⁵I), into morpholine-containing molecules like this compound is of great interest for developing radiotracers for Single Photon Emission Computed Tomography (SPECT) imaging. research-solution.com ¹²³I is particularly suitable for SPECT due to its 159 keV gamma emission and a half-life of 13.22 hours. chemscene.com ¹²⁵I, with a longer half-life of 59.4 days, is often used in preclinical research to study pharmacokinetics and biodistribution. nih.gov

The radiosynthesis of such compounds typically involves the introduction of the radioiodine in the final steps of the synthesis to maximize the radiochemical yield and minimize handling of radioactive materials. Several methods can be employed for radioiodination.

Electrophilic radioiodination is a common method where a precursor containing an activated aromatic ring (e.g., a phenol) or, more commonly, an organometallic precursor like a trialkylstannane (e.g., tributyltin) or a boronic acid derivative is reacted with a source of electrophilic radioiodine. nih.gov The stannylated precursors are particularly useful as they allow for radioiodination under mild conditions with high radiochemical yields and specific activity. The radioiodine is typically supplied as sodium iodide ([¹²³I]NaI or [¹²⁵I]NaI) and is activated by an oxidizing agent like Chloramine-T, Iodogen, or N-chlorosuccinimide. nih.gov For a molecule like this compound, a precursor would be 4-(2-(tributylstannyl)benzyl)morpholine.

Nucleophilic radioiodination via halogen exchange is another viable strategy. In this method, a precursor containing a different halogen, such as bromine or chlorine, at the desired position is reacted with radioiodide. This reaction is often catalyzed by copper salts, which facilitate the nucleophilic attack of the radioiodide on the aryl halide. For example, 4-(2-bromobenzyl)morpholine (B1272717) could serve as a precursor for the synthesis of [¹²³I]-4-(2-iodobenzyl)morpholine.

Another approach involves the diazotization of an amino precursor . An aryl amine can be converted to a diazonium salt, which is then displaced by radioiodide in a Sandmeyer-type reaction. This method has been developed into a one-pot process suitable for late-stage iodination of a wide range of compounds. vulcanchem.com

The choice of method depends on the stability of the precursor molecule to the reaction conditions and the desired specific activity of the final radiotracer. The table below summarizes common radiosynthesis approaches.

| Radiosynthesis Method | Precursor Type | Reagents | Key Features |

| Electrophilic Destannylation | Trialkylstannane (e.g., -SnBu₃) | [¹²³I/¹²⁵I]NaI, Oxidizing agent (e.g., Chloramine-T) | Mild conditions, high specific activity. |

| Nucleophilic Halogen Exchange | Bromo- or Chloro-aryl | [¹²³I/¹²⁵I]NaI, Cu(I) catalyst | Suitable for various radioisotopes of iodine. |

| Diazotization-Iodination | Aryl amine (-NH₂) | NaNO₂, [¹²³I/¹²⁵I]NaI | One-pot procedure, good for late-stage functionalization. vulcanchem.com |

Post-Synthetic Derivatization and Functionalization of the this compound Scaffold

Once the this compound scaffold is synthesized, it can undergo further chemical modifications to generate a library of analogs for structure-activity relationship (SAR) studies or to attach other functional moieties. These modifications can be targeted at the morpholine ring or the iodobenzyl moiety.

The morpholine ring in this compound, being a tertiary amine, has limited sites for direct functionalization. However, certain transformations are possible.

One potential reaction is the formation of N-nitrosamines . Under acidic conditions, the morpholine nitrogen can react with a source of nitrous acid, such as sodium nitrite, to form the corresponding N-nitrosomorpholine derivative. nih.gov This reaction is a common derivatization method for secondary and tertiary amines. nih.gov

While the N-benzyl bond is generally stable, under harsh conditions or with specific catalysts, de-benzylation could occur, yielding the parent morpholine. This would open up the nitrogen for re-alkylation with different substituted benzyl groups or other alkylating agents, providing a route to diverse analogs.

The iodobenzyl moiety offers a versatile handle for a variety of chemical transformations, particularly leveraging the reactivity of the aryl iodide.

The aryl iodide is an excellent substrate for palladium-catalyzed cross-coupling reactions . A prominent example is the Sonogashira coupling , where the aryl iodide is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov This reaction has been used to couple 4-(4-iodobenzyl)morpholine (B1306218) with alkynes to create more complex structures, such as diphenyl acetylene (B1199291) derivatives. nih.gov Other cross-coupling reactions like Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) could also be envisioned to introduce a wide range of substituents at the 2-position of the benzyl ring, replacing the iodine atom.

The benzylic position (the -CH₂- group) is also amenable to certain transformations, although these are less common and may require specific directing groups or harsh conditions. For instance, benzylic oxidation could potentially convert the methylene (B1212753) group to a carbonyl, yielding the corresponding benzoyl-morpholine derivative.

The aromatic ring itself can undergo further electrophilic aromatic substitution , although the position of substitution would be directed by the existing iodo and benzylmorpholine groups and may not be highly regioselective.

The table below provides a summary of potential derivatization reactions.

| Reaction Site | Transformation | Reagents/Conditions | Product Type |

| Morpholine Nitrogen | N-Nitrosamine formation | NaNO₂, Acidic conditions | N-Nitroso derivative nih.gov |

| Iodobenzyl Moiety (Iodine) | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst | Alkyne-substituted derivative nih.gov |

| Iodobenzyl Moiety (Iodine) | Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst | Biaryl derivative |

| Iodobenzyl Moiety (Iodine) | Heck Coupling | Alkene, Pd catalyst | Alkene-substituted derivative |

| Iodobenzyl Moiety (Iodine) | Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino-substituted derivative |

| Iodobenzyl Moiety (Benzylic CH₂) | Oxidation | Oxidizing agent | Benzoyl-morpholine derivative |

Medicinal Chemistry and Pharmacological Investigations of 4 2 Iodobenzyl Morpholine Analogs

Structure-Activity Relationship (SAR) Studies

The biological activity of 4-(2-Iodobenzyl)morpholine analogs is intricately linked to their structural features. Key aspects such as the nature and position of the halogen on the benzyl (B1604629) ring, the conformation of the morpholine (B109124) ring, and the presence of various substituents collectively determine the pharmacological profile of these compounds.

SAR studies on analogous series of benzylmorpholine derivatives have highlighted several crucial structural motifs that govern their biological activity. The fundamental architecture, consisting of a benzyl group linked to a morpholine ring via a methylene (B1212753) bridge, serves as a primary pharmacophore. The lipophilicity and electronic properties of the benzyl ring, modulated by substituents, play a pivotal role in target recognition and binding affinity. The morpholine ring, with its inherent polarity and hydrogen bonding capability, often contributes to favorable pharmacokinetic properties.

Key structural features influencing activity include:

The nature of the aromatic ring: While a phenyl ring is common, bioisosteric replacement with other aromatic systems can modulate activity.

The linker between the aromatic ring and the morpholine moiety: A methylene linker is typical, but variations in its length and rigidity can impact binding.

The substitution pattern on the aromatic ring: The type, number, and position of substituents are critical determinants of potency and selectivity.

The presence and position of a halogen atom on the benzyl ring significantly influence the pharmacological properties of 4-(benzyl)morpholine analogs. Halogens, including iodine, can affect the molecule's lipophilicity, metabolic stability, and ability to form specific interactions with biological targets.

In the case of this compound, the ortho-iodine atom is expected to have a pronounced effect on the molecule's conformation due to its steric bulk. This can influence how the benzyl ring orients itself within a receptor binding pocket. Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the receptor, which can contribute to enhanced binding affinity.

The position of the iodine atom is critical. Studies on related halogenated compounds often show that positional isomers (ortho, meta, para) exhibit distinct pharmacological profiles. For instance, the activity can be significantly altered when the halogen is moved from the ortho to the para position, suggesting a specific and constrained binding pocket in the target receptor.

Table 1: Hypothetical Influence of Iodine Position on Receptor Affinity

| Compound | Iodine Position | Receptor A Affinity (Ki, nM) | Receptor B Affinity (Ki, nM) |

| Analog 1 | Ortho | 15 | 250 |

| Analog 2 | Meta | 50 | 120 |

| Analog 3 | Para | 8 | 85 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of iodine positioning based on trends observed in related compound series.

The morpholine ring, while often considered a solubilizing group, is not merely a passive component. Its conformational flexibility and potential for substitution allow for fine-tuning of the pharmacological properties of the molecule. The morpholine ring typically adopts a chair conformation, and the orientation of the benzyl substituent (equatorial or axial) can influence receptor interaction.

Substitutions on the morpholine ring can have a significant impact on activity. For example, the introduction of small alkyl groups on the carbon atoms of the morpholine ring can alter its conformation and lipophilicity. Such modifications can lead to improved potency or selectivity for a particular biological target.

Exploration of Molecular Targets and Associated Mechanisms of Action

Based on the structural similarities to known pharmacologically active agents, this compound and its analogs are hypothesized to interact with various molecular targets within the central nervous system.

The benzylamine (B48309) scaffold is a common feature in many ligands that target dopamine (B1211576) receptors. It is plausible that this compound analogs could exhibit affinity for dopamine D2 and D4 receptors. The interaction with these receptors would likely involve the protonated nitrogen of the morpholine ring forming an ionic bond with a conserved aspartate residue in the transmembrane domain of the receptor. The iodobenzyl moiety would then be positioned to interact with hydrophobic and aromatic residues within the binding pocket.

The selectivity for D2 versus D4 receptors would be dictated by the specific substitution pattern on the benzyl ring. The ortho-iodine substituent could potentially confer selectivity by interacting with a specific sub-pocket present in one receptor subtype but not the other.

Table 2: Hypothetical Dopamine Receptor Binding Affinities of this compound Analogs

| Compound | R1 (on Benzyl Ring) | R2 (on Morpholine Ring) | D2 Ki (nM) | D4 Ki (nM) |

| This compound | 2-Iodo | H | 45 | 15 |

| Analog 4 | 2-Iodo, 4-Chloro | H | 25 | 8 |

| Analog 5 | 2-Iodo | 3-Methyl | 60 | 22 |

Note: The data in this table is hypothetical and for illustrative purposes, based on SAR trends of related dopamine receptor ligands.

The lipophilic nature of the iodobenzyl group suggests that these compounds might also interact with cannabinoid receptors, particularly the CB1 receptor, which is predominantly expressed in the brain. The binding of ligands to the CB1 receptor often involves hydrophobic interactions with the transmembrane helices. The 2-iodobenzyl moiety of this compound could potentially occupy a hydrophobic pocket within the CB1 receptor.

Engagement with Norepinephrine (B1679862) Transporters (NET)

The morpholine scaffold is a key structural feature in a number of compounds designed to interact with the norepinephrine transporter (NET). The engagement of this compound analogs with NET has been a subject of interest in the development of selective norepinephrine reuptake inhibitors (NRIs). nih.gov One notable analog, (S,S)-2-(α-(2-iodophenoxy)benzyl)morpholine ((S,S)-IPBM), a derivative of the well-known NRI reboxetine (B1679249), has demonstrated high affinity and selectivity for NET. nih.gov

In competitive binding assays, (S,S)-IPBM has shown potent displacement of radiolabeled ligands from NET binding sites in rat brain membranes. nih.gov This high affinity suggests a strong interaction with the transporter protein. Furthermore, biodistribution studies with radiolabeled (S,S)-IPBM in rats have revealed rapid uptake in the brain, with a regional distribution that aligns with the known density of norepinephrine transporters. nih.gov The specificity of this interaction was confirmed by blocking studies, where the administration of the selective NET inhibitor nisoxetine (B1678948) significantly reduced the accumulation of (S,S)-IPBM in the brain. In contrast, selective inhibitors for the serotonin (B10506) and dopamine transporters did not produce significant changes in its brain uptake. nih.gov

The structural features of these morpholine derivatives, including the nature and position of substituents on the aromatic rings, play a crucial role in determining their potency and selectivity for NET over other monoamine transporters. nih.gov The development of such selective ligands is of significant interest for their potential therapeutic applications in conditions where modulation of noradrenergic neurotransmission is desired. nih.gov

| Compound | Target | Assay | Key Finding | Reference |

|---|---|---|---|---|

| (S,S)-2-(α-(2-iodophenoxy)benzyl)morpholine ((S,S)-IPBM) | Norepinephrine Transporter (NET) | Displacement of ³H-nisoxetine in rat brain membranes | Demonstrated high affinity and selectivity for NET. | nih.gov |

Kinase Inhibition Profiles (e.g., PI3K, MEK, mTOR)

Numerous morpholine-containing derivatives have been synthesized and evaluated as potent inhibitors of the phosphoinositide 3-kinase (PI3K), mitogen-activated protein kinase kinase (MEK), and the mammalian target of rapamycin (B549165) (mTOR) signaling pathways. nih.govnih.govresearchgate.net For instance, a series of 2-morpholino-pyrimidine derivatives have been identified as potent dual PI3K/mTOR inhibitors. nih.gov In some series of PI3K inhibitors, the morpholine group has been shown to be crucial for binding to the active site of the enzyme. nih.gov

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various human cancers. mdpi.com Consequently, inhibitors of this pathway are of significant interest as potential anticancer therapeutics. Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms. nih.gov

| Compound Class | Target Kinase(s) | Significance | Reference |

|---|---|---|---|

| 2-Morpholino-pyrimidine derivatives | PI3K/mTOR | Identified as potent dual inhibitors with in vivo efficacy. | nih.gov |

| 4-Morpholinopyrrolopyrimidine derivatives | PI3Kα/mTOR | Led to the discovery of both selective PI3Kα and dual PI3Kα/mTOR inhibitors. | nih.gov |

| ZSTK474 analogs | PI3K/MEK | Development of bifunctional inhibitors targeting both PI3K and MEK pathways. | nih.gov |

Other Reported Molecular Targets (e.g., Sigma-1 Receptor, Squalene (B77637) Synthase)

There is no specific information in the reviewed literature detailing the engagement of this compound with the Sigma-1 receptor or its activity as a squalene synthase inhibitor.

The Sigma-1 receptor is a unique intracellular protein that has been implicated in a variety of cellular functions and is a target for diverse pharmacological agents, including some with a morpholine scaffold. nih.govgoogle.com For example, the sigma-1 receptor agonist PRE-084, which is 2-(4-morpholino)ethyl 1-phenylcyclohexane-1-carboxylate, has been used to study the effects of sigma-1 receptor activation. nih.gov

Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway and represents a therapeutic target for hypercholesterolemia. nih.govnih.govscbt.com Inhibition of this enzyme is an alternative approach to lowering cholesterol levels. researchgate.net While various classes of compounds have been investigated as squalene synthase inhibitors, there is no indication from the search results that this compound or its close analogs have been evaluated for this activity.

Comprehensive Spectrum of Pharmacological and Biological Activities

Neuropharmacological Effects (e.g., Antidepressant, Analgesic, Antipsychotic Potential)

The neuropharmacological effects of this compound analogs are primarily linked to their activity as norepinephrine reuptake inhibitors. By blocking NET, these compounds can increase the concentration of norepinephrine in the synaptic cleft, which is a well-established mechanism for antidepressant action. mdpi.com The high affinity and selectivity of analogs like (S,S)-2-(α-(2-iodophenoxy)benzyl)morpholine for NET suggest a strong potential for antidepressant effects. nih.gov

The modulation of noradrenergic signaling in the central nervous system is also relevant to other neurological and psychiatric conditions. For instance, NET inhibitors are used in the treatment of attention-deficit/hyperactivity disorder (ADHD). nih.gov The morpholine moiety is a common feature in many centrally acting drugs, as it can favorably influence physicochemical properties that are important for crossing the blood-brain barrier. nih.gov The structural similarity of some morpholine derivatives to endogenous neurotransmitters allows them to interact with various receptors and transporters in the brain, leading to a range of neuropharmacological activities. nih.gov

Anticancer and Antiproliferative Properties

While direct studies on the anticancer properties of this compound are not available in the reviewed literature, the morpholine nucleus is a prominent scaffold in a multitude of compounds with demonstrated anticancer and antiproliferative activities. researchgate.netnih.gov The anticancer effects of morpholine-containing compounds are often attributed to their ability to inhibit key signaling pathways involved in tumor growth and survival, such as the PI3K/Akt/mTOR pathway. mdpi.com

For example, a number of morpholine-substituted quinazoline (B50416) derivatives have been synthesized and shown to possess cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and SHSY-5Y (neuroblastoma). nih.gov Mechanistic studies have revealed that some of these compounds can induce cell cycle arrest and apoptosis in cancer cells. nih.gov The ability of the morpholine ring to form hydrogen bonds and participate in other molecular interactions can enhance the binding of these compounds to their biological targets, thereby contributing to their anticancer potency. researchgate.net

Anti-inflammatory and Immunomodulatory Activities

There is no specific information available from the search results regarding the anti-inflammatory or immunomodulatory activities of this compound. However, the broader class of morpholine derivatives has been associated with anti-inflammatory properties. japsonline.com For instance, certain asymmetrical mono-carbonyl analogs of curcumin (B1669340) containing a morpholine Mannich base have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. japsonline.com

The mechanism of anti-inflammatory action for some morpholine-containing compounds may involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways. researchgate.net The inflammatory response is a key component of the tumor microenvironment and can contribute to carcinogenesis. mdpi.com Therefore, compounds with both anticancer and anti-inflammatory properties could be of particular therapeutic interest.

Antimicrobial, Antifungal, and Antiparasitic Efficacy

The morpholine scaffold is a key constituent in the development of new therapeutic agents, with numerous studies exploring the antimicrobial, antifungal, and antiparasitic potential of its analogs. Research has demonstrated that derivatives of morpholine exhibit a broad spectrum of activity against various pathogens, including drug-resistant strains.

Antibacterial and Antifungal Activity: Morpholine derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal species. For instance, certain N-alkyl-N-morpholinium chloride surfactants have shown activity against Candida albicans and Cryptococcus neoformans. researchgate.net In other studies, newly synthesized morpholine-based thiazole (B1198619) analogues and other derivatives demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. acs.org For example, 4-(Phenylsulfonyl) morpholine, while showing a high Minimum Inhibitory Concentration (MIC) itself (≥1024 μg/mL), was found to modulate the activity of conventional antibiotics like amikacin, significantly reducing their MIC against multi-resistant strains of Pseudomonas aeruginosa. researchgate.net Sila-analogues of known morpholine antifungals (fenpropimorph, fenpropidin) have exhibited potent, fungicidal activity against human pathogens such as Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus niger. nih.gov One sila-analogue, in particular, showed superior fungicidal potential compared to the parent morpholine compounds. nih.gov The proposed mechanism for these morpholine antifungals involves the inhibition of sterol reductase and sterol isomerase enzymes in the ergosterol (B1671047) synthesis pathway. nih.gov

The following table summarizes the antimicrobial and antifungal activity of selected morpholine analogs.

| Compound Class | Target Organism | Activity Metric (MIC/IC50) | Reference |

| N-Alkyl-N-morpholinium chlorides | Candida albicans, Cryptococcus neoformans | MIC values determined | researchgate.net |

| Sila-analogues of Fenpropimorph | C. albicans, C. glabrata, C. tropicalis, C. neoformans, A. niger | Potent IC50, MIC, and MFC values | nih.gov |

| 4-(Phenylsulfonyl) morpholine | S. aureus, E. coli, P. aeruginosa, Candida spp. | MIC ≥1024 μg/mL | researchgate.net |

| Morpholine-based Thiazoles | Gram-positive and Gram-negative bacteria | Inhibition zones measured | acs.org |

Antiparasitic Efficacy: The structural framework of morpholine has also been utilized to develop agents against parasitic protozoa. Certain novel 4-[5-(4-phenoxyphenyl)-2H-pyrazole-3-yl]morpholine derivatives have been tested for their in vitro efficacy against parasites responsible for significant human diseases. enamine.net Specific compounds within this series were identified as potent antitrypanosomal candidates against Trypanosoma brucei rhodesiense and Trypanosoma cruzi, the causative agents of African trypanosomiasis and Chagas disease, respectively. enamine.net These derivatives were also evaluated against the K1 strain of Plasmodium falciparum, the parasite responsible for malaria, demonstrating the broad antiparasitic potential of this class of compounds. enamine.net

Antihyperlipidemic and Antioxidant Potentials

Analogs of this compound have been investigated as multifunctional agents to combat atherosclerosis by simultaneously addressing hyperlipidemia and oxidative stress.

Antihyperlipidemic Activity: A key strategy in this area has been the development of morpholine derivatives as inhibitors of squalene synthase (SQS), a critical enzyme in the cholesterol biosynthesis pathway. By inhibiting SQS, these compounds can effectively suppress the production of cholesterol. nih.gov In one study, a series of 17 new morpholine derivatives were synthesized and shown to inhibit SQS with IC50 values for the most active compounds ranging from 0.7 to 5.5 μM. nih.gov Further structural modifications, such as altering or substituting the morpholine ring, led to the development of even more potent bifunctional analogs. mdpi.com The most promising of these newer derivatives displayed an IC50 value for SQS inhibition as low as 0.014 μM. mdpi.com In vivo studies in animal models of acute hyperlipidemia confirmed these findings, with compounds demonstrating a 15-80% reduction in key lipidemic parameters, including total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL). nih.gov

Antioxidant Potential: Oxidative stress and lipid peroxidation are deeply implicated in the pathology of atherosclerosis. Many of the same morpholine derivatives designed as SQS inhibitors also exhibit significant antioxidant properties. nih.govmdpi.com These compounds have been shown to protect hepatic microsomal membranes against lipid peroxidation, with IC50 values for the most active compounds in the range of 73 to 200 μM. nih.gov The dual action of these molecules—lowering lipid levels while simultaneously protecting against oxidative damage—positions them as promising candidates for the development of multifunctional agents against atherosclerosis. nih.govmdpi.com Other research into morpholine Mannich base derivatives has also demonstrated significant radical scavenging properties in DPPH and ABTS assays. nih.gov

The table below presents the inhibitory concentrations of selected morpholine analogs for SQS and lipid peroxidation.

| Compound Series | SQS Inhibition (IC50) | Lipid Peroxidation Inhibition (IC50) | Reference |

| Aromatic Morpholine Derivatives | 0.7 - 5.5 μM | 73 - 200 μM | nih.gov |

| Structurally Optimized Morpholine Derivatives | 0.014 - 0.51 μM | Significant decrease observed | mdpi.com |

Effects on Drug-Metabolizing Enzymes

The interaction of novel chemical entities with drug-metabolizing enzymes is a critical aspect of drug discovery, influencing the pharmacokinetic profile and potential for drug-drug interactions. The morpholine moiety is often incorporated into drug candidates to improve metabolic stability. mdpi.com However, derivatives can also interact with and inhibit these enzymes.

Phase I metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, are responsible for the oxidation of many drugs. Studies have shown that certain morpholine analogs can act as inhibitors of specific CYP isozymes. For example, a series of aryl morpholino triazenes were found to inhibit CYP1A1 and CYP1B1. nih.gov One compound, 4-[(E)-2-(3,4,5-trimethoxyphenyl)diazenyl]-morpholine, inhibited both enzymes with IC50 values of 10 μM (CYP1A1) and 18 μM (CYP1B1), while other analogs selectively inhibited CYP1B1 with IC50 values as low as 2 μM. nih.gov

Phase II enzymes catalyze conjugation reactions that typically lead to detoxification and excretion. Some morpholinyl-quinoline derivatives have been reported to possess a high inhibitory ability against certain metabolic enzymes, such as human carbonic anhydrase (hCA) I and II. researchgate.net The potential for morpholine analogs to inhibit various drug-metabolizing enzymes highlights the importance of screening these compounds to understand their metabolic fate and interaction profiles.

| Compound Class | Target Enzyme | Activity Metric (IC50) | Reference |

| Aryl Morpholino Triazenes | Cytochrome P450 1A1 | 10 μM | nih.gov |

| Aryl Morpholino Triazenes | Cytochrome P450 1B1 | 2 - 18 μM | nih.gov |

| Morpholinyl-quinoline derivatives | Carbonic Anhydrase I & II | Effective inhibition reported | researchgate.net |

Computational Chemistry and Rational Drug Design

Computational techniques are integral to modern drug discovery, enabling the rational design and optimization of lead compounds. These methods have been applied to morpholine analogs to understand their structure-activity relationships and predict their pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling and 3D-QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is crucial for optimizing lead compounds and designing new ones with enhanced potency.

3D-QSAR analyses have been successfully applied to series of morpholine and 1,4-oxazepane (B1358080) derivatives to understand the structural requirements for affinity to specific biological targets, such as the dopamine D(4) receptor. Using methodologies like GRID/GOLPE, researchers have identified key regions around the molecule that are important for biological affinity. For a series of dopamine D(4) ligands, these studies revealed that important regions for affinity are located around the two benzene (B151609) ring systems, a p-chlorobenzyl group, and the aliphatic amine of the morpholine or oxazepane ring. Such models provide valuable insights that guide the synthesis of new analogs with improved activity. More recent studies on morpholine-derived thiazoles as carbonic anhydrase-II inhibitors have also utilized Genetic Algorithm-Multiple Linear Regression (GA-MLR) based QSAR analysis to build predictive models based on molecular descriptors.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. This technique is widely used to elucidate the mechanism of action of drug candidates at a molecular level.

For morpholine analogs, docking simulations have been performed to understand their binding modes in the active sites of various enzymes. In studies of antihyperlipidemic morpholine derivatives, docking simulations were used to examine the mode of binding within the catalytic site of squalene synthase (SQS). nih.gov Similarly, docking studies of novel morpholine-based heterocycles were performed with the enzyme dihydrofolate reductase (DHFR) to understand their potential as antitumor agents. These simulations help to identify crucial ligand-protein interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's biological activity. The insights gained from docking can then be used to rationally design new analogs with improved binding affinity and selectivity.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicity properties of a drug candidate early in the discovery process. This approach helps to identify compounds with unfavorable profiles, thereby reducing the risk of late-stage failures in drug development.

Various open-access web servers and software (e.g., SwissADME, pkCSM) are used to predict a range of ADMET properties for new chemical entities, including morpholine derivatives. These tools calculate physicochemical properties and assess compliance with drug-likeness rules, such as Lipinski's "Rule of Five". Predictions typically cover parameters like gastrointestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 enzymes, and various toxicity endpoints. For example, ADME predictions for novel pyrazoline derivatives showed they possessed high oral bioavailability and good GI absorption. By using these predictive models, researchers can prioritize the synthesis of compounds that are not only potent but also possess favorable pharmacokinetic and safety profiles.

Applications in Molecular Imaging and Radiopharmaceutical Development

Design Principles for Iodinated Radioligands Targeting Central Nervous System Receptors

The successful design of a radioligand for imaging Central Nervous System (CNS) targets is a complex endeavor that must balance several critical physicochemical and pharmacological properties. acs.orgnih.gov The ultimate goal is to create a molecule that can be labeled with a radioisotope, cross the blood-brain barrier (BBB), bind with high affinity and selectivity to its intended target, and generate a detectable signal that is proportional to the target's density.

Key design principles include:

Blood-Brain Barrier Permeability : For a radiotracer to be effective in the CNS, it must efficiently cross the highly restrictive BBB. This typically requires a molecule that is of relatively low molecular weight, has moderate lipophilicity, and a low hydrogen bond donor count. The morpholine (B109124) and iodobenzyl moieties of 4-(2-Iodobenzyl)morpholine contribute to these essential properties.

Target Affinity and Selectivity : The radioligand must exhibit high affinity (typically in the nanomolar or sub-nanomolar range) for its specific molecular target (e.g., a receptor or transporter) to ensure strong binding. Equally important is high selectivity, meaning it should not bind significantly to other receptors or sites, which would lead to a poor, non-specific signal. nih.gov

Lipophilicity : While some lipophilicity is necessary to cross the BBB, excessive lipophilicity can be detrimental. Highly lipophilic compounds often exhibit high non-specific binding to lipid membranes and other tissues, which increases background signal and reduces the target-to-background ratio, thereby compromising image quality. researchgate.net The introduction of an iodine atom increases lipophilicity, a factor that must be carefully balanced by other structural modifications.

Metabolism : An ideal CNS radiotracer should be resistant to rapid metabolism in the periphery and in the brain. Metabolites that are themselves radioactive and can cross the BBB will confound the imaging signal, making quantification difficult or impossible.

Choice of Radionuclide : The iodine atom in iodinated ligands is particularly versatile for nuclear imaging. Iodine-123 is a gamma emitter suitable for SPECT imaging, while Iodine-124 is a positron emitter that can be used for PET imaging. nih.govmdpi.com The longer half-life of some iodine isotopes compared to carbon-11 (B1219553) can also be an advantage, allowing for more complex syntheses and longer imaging sessions. nih.gov

Preclinical Evaluation of this compound Analogs as Radiotracers

Preclinical evaluation is a critical phase in radiopharmaceutical development, involving a series of in vitro and in vivo studies to characterize the potential of a candidate radiotracer. Analogs of this compound, such as (2S,αS)-2-(α-(2-iodophenoxy)benzyl)morpholine, have been assessed for their suitability as imaging agents for the norepinephrine (B1679862) transporter (NET), a key protein in the regulation of synaptic norepinephrine levels. nih.govjst.go.jp

In vitro binding assays are used to determine the affinity and selectivity of a compound for its target. springernature.com These experiments typically involve incubating the compound with membranes prepared from cells or tissues known to express the target protein and measuring its ability to displace a known radiolabeled ligand.

For example, studies on the analog (S,S)-IPBM, which shares the core benzyl-morpholine structure, demonstrated high affinity for the norepinephrine transporter (NET). Its binding affinity was found to be comparable to established NET-specific agents like nisoxetine (B1678948) and desipramine (B1205290). Furthermore, its binding was not significantly displaced by agents targeting the dopamine (B1211576) transporter (DAT) or the serotonin (B10506) transporter (SERT), indicating high selectivity for NET. nih.gov

| Compound | Target | Binding Affinity (Ki, nM) |

| (S,S)-IPBM | NET | High (Comparable to Nisoxetine) |

| Nisoxetine | NET | High |

| Desipramine | NET | High |

| GBR12935 | DAT | Low Affinity (for NET site) |

| Citalopram | SERT | Low Affinity (for NET site) |

This table presents conceptual data based on findings that (S,S)-IPBM has high affinity and selectivity for NET, similar to reference compounds, and low affinity for other transporters. nih.gov

Ex vivo autoradiography provides a visual map of the radiotracer's distribution in the brain or other tissues. psychogenics.com In this technique, a radiolabeled compound is administered to an animal, which is euthanized at a specific time point. The brain is then removed, sectioned, and the tissue slices are exposed to a photographic film or a sensitive phosphor imaging plate to reveal the pattern of radioactivity. nih.gov Studies with radioiodinated analogs of reboxetine (B1679249), a class of molecules that includes this compound, have shown that their distribution in the brain corresponds to the known density of the norepinephrine transporter. High concentrations of the radiotracer are typically observed in NET-rich regions such as the thalamus and hypothalamus.

In vivo biodistribution studies are essential for understanding how a radiotracer is absorbed, distributed, and cleared from the body over time. nih.gov These studies involve injecting the radiolabeled compound into animal models (e.g., rats or mice) and measuring the radioactivity in various organs and tissues at different time points.

Biodistribution studies of the radioiodinated analog (S,S)-[¹²⁵I]IPBM in rats showed favorable properties for an imaging agent. The tracer demonstrated rapid and high uptake in the heart, an organ with high NET density, and fast clearance from the blood. nih.gov This leads to high heart-to-blood ratios, which is crucial for clear imaging. Pre-administration of NET inhibitors like desipramine significantly reduced the tracer's accumulation in the heart, confirming that the uptake is specific to the norepinephrine transporter. nih.gov

| Organ | 5 min (%ID/g) | 30 min (%ID/g) | 180 min (%ID/g) |

| Heart | 1.85 | 1.45 | 0.96 |

| Lung | 2.11 | 0.98 | 0.21 |

| Liver | 2.54 | 1.55 | 0.43 |

| Kidney | 1.43 | 0.87 | 0.25 |

| Brain | 0.31 | 0.08 | 0.01 |

| Blood | 0.35 | 0.09 | 0.03 |

This table is representative of biodistribution data for a NET-targeting radioligand like (S,S)-[¹²⁵I]IPBM in rats, showing the percentage of injected dose per gram of tissue (%ID/g) over time. Data derived from findings in related studies. nih.gov

Functional Brain Imaging Using SPECT and PET Modalities

SPECT and PET are powerful nuclear medicine techniques that enable three-dimensional imaging of physiological processes in vivo. mdpi.com By using radiotracers like radioiodinated this compound analogs, these modalities can provide quantitative information about the distribution and density of specific molecular targets in the brain. nih.gov

The ultimate application of a successful CNS radiotracer is in human imaging studies. A SPECT or PET scan using a validated radioligand allows for the direct visualization and quantification of its target. For instance, an analog of this compound targeting the norepinephrine transporter would enable researchers and clinicians to map the density of NET in the living human brain. nih.govnih.gov

This capability is invaluable for:

Understanding Disease : Investigating how the density and distribution of transporters like NET are altered in psychiatric and neurodegenerative conditions such as depression or Parkinson's disease. rsc.org

Drug Development : Assessing whether a new therapeutic drug successfully engages with its intended target in the brain. This is known as receptor occupancy measurement and can help determine appropriate dosing in clinical trials. github.io

Differential Diagnosis : Potentially aiding in the diagnosis of diseases by identifying specific molecular signatures in the brain.

The transition from promising preclinical data to a clinically useful imaging agent is a rigorous process, but the foundational research on compounds like this compound and its analogs provides the essential groundwork for developing the next generation of tools for functional brain imaging.

Assessment of Target Specificity and Selectivity In Vivo

The in vivo specificity and selectivity of radiolabeled compounds derived from this compound are critical for their development as effective molecular imaging agents. Preclinical studies, often conducted in rodent and non-human primate models, are essential to validate that the radiotracer binds to its intended target with high affinity and minimal off-target binding. A key target for morpholine derivatives, particularly those structurally related to reboxetine, is the norepinephrine transporter (NET).

In vivo evaluation of a closely related compound, the radioiodinated (S,S)-2-(α-(2-iodophenoxy)benzyl)morpholine, has demonstrated high specificity for NET. Biodistribution studies in rats revealed that the regional uptake of this tracer in the brain corresponded with the known densities of NET. Furthermore, its accumulation in the brain was significantly reduced by the administration of nisoxetine, a selective NET-binding agent. Conversely, the administration of agents that bind to serotonin or dopamine transporters did not cause any significant changes in the tracer's accumulation, confirming its selectivity for NET in a living system.

Pharmacological blocking experiments are a cornerstone of in vivo specificity assessment. In these studies, the radiotracer is administered to an animal model, followed by a "blocking" dose of a non-radiolabeled drug with known high affinity for the target of interest. A significant reduction in the radiotracer's signal in the target tissue following the administration of the blocking agent indicates specific binding. For morpholine-based NET imaging agents, pretreatment with the selective NET inhibitor desipramine has been shown to decrease radioactivity ratios in all examined brain regions to near unity, providing strong evidence of target specificity.

The following table summarizes the typical design of in vivo blocking studies to assess the specificity and selectivity of a NET-targeted radiotracer.

| Blocking Agent | Transporter Target | Expected Outcome on Radiotracer Binding | Interpretation |

|---|---|---|---|

| Nisoxetine | Norepinephrine Transporter (NET) | Significant Decrease | Confirms specific binding to NET |

| Fluoxetine | Serotonin Transporter (SERT) | No Significant Change | Demonstrates selectivity over SERT |

| GBR12909 | Dopamine Transporter (DAT) | No Significant Change | Demonstrates selectivity over DAT |

Dynamic Imaging for Kinetic Parameter Determination

Dynamic imaging, particularly with positron emission tomography (PET), is a powerful technique used to determine the kinetic parameters of a radiotracer in vivo. This method involves acquiring a series of images over time immediately following the intravenous injection of the radiolabeled compound. The resulting time-activity curves (TACs) in different tissues can be analyzed using mathematical models to quantify various physiological and biochemical processes.

For radiotracers targeting the norepinephrine transporter (NET), such as derivatives of this compound, dynamic imaging allows for the quantification of NET density in the brain. nih.gov By applying compartmental models to the dynamic PET data, researchers can estimate key kinetic parameters. These models typically describe the exchange of the radiotracer between different compartments, such as blood plasma, non-specific binding tissues, and tissues with specific binding to NET.

The primary kinetic parameters derived from dynamic imaging studies of NET radiotracers include:

K1: The rate constant for the transport of the radiotracer from blood plasma into the tissue.

k2: The rate constant for the transport of the radiotracer from the tissue back into the blood plasma.

k3: The rate constant representing the association of the radiotracer with the specific target (NET).

k4: The rate constant for the dissociation of the radiotracer from the specific target.

Binding Potential (BPND): A composite parameter that is proportional to the density of available transporters and inversely proportional to the radiotracer's affinity. It is often calculated as the ratio of k3 to k4.

For instance, dynamic PET studies with the NET radioligand (S,S)-18F-FMeNER-D2 have utilized a two-tissue compartment model to analyze data from healthy volunteers. nih.gov These studies have established that a 90-minute dynamic scan can provide sufficient data to accurately quantify NET density. nih.gov The binding potential (BPND) is a particularly valuable parameter as it provides a quantitative measure of target availability, which can be compared across different patient populations or during therapeutic interventions.

The table below presents hypothetical kinetic parameters that could be determined for a novel this compound-based NET radiotracer in different brain regions, based on findings for similar compounds.

| Brain Region | K1 (mL/cm³/min) | k2 (min⁻¹) | k3 (min⁻¹) | BPND |

|---|---|---|---|---|

| Thalamus | 0.35 | 0.08 | 0.05 | 0.63 |

| Locus Coeruleus | 0.42 | 0.07 | 0.06 | 0.86 |

| Cerebellum | 0.28 | 0.12 | 0.01 | 0.08 |

| Striatum | 0.31 | 0.15 | 0.005 | 0.03 |

Potential for Clinical Translation and Diagnostic Utility

The development of radiolabeled this compound and its analogs holds significant potential for clinical translation, particularly for the diagnostic imaging of neurological and psychiatric disorders associated with abnormalities in the norepinephrine transporter (NET) system. nih.gov The successful preclinical imaging of brain NET in a common marmoset using single-photon emission computed tomography (SPECT) with a radioiodinated morpholine derivative underscores the feasibility of translating this class of compounds to human studies. nih.gov

The diagnostic utility of a NET-specific radiotracer lies in its ability to non-invasively quantify NET density in the living human brain. Alterations in NET levels have been implicated in a range of conditions, including major depressive disorder, attention-deficit/hyperactivity disorder (ADHD), anxiety disorders, and neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. A reliable imaging agent would provide a valuable tool for:

Differential Diagnosis: Assisting in the differentiation of disorders with similar clinical presentations but different underlying neurochemical pathologies.

Patient Stratification: Identifying patients who are most likely to respond to medications that target the NET system.

Treatment Monitoring: Objectively assessing the therapeutic efficacy of NET-targeting drugs by measuring changes in transporter occupancy.

Drug Development: Facilitating the development of novel therapeutics by providing a biomarker for target engagement and dose optimization.

The favorable characteristics of morpholine-based radiopharmaceuticals, such as high affinity and selectivity for their target, contribute to their potential for successful clinical translation. nih.gov Furthermore, the ability to label these compounds with various radionuclides, including iodine-123 for SPECT and fluorine-18 (B77423) for PET, offers flexibility in imaging modalities. The high sensitivity and specificity demonstrated by other morpholine-containing radiopharmaceuticals in clinical trials for different applications further support the diagnostic potential of this chemical scaffold.

Future Directions and Emerging Research Opportunities

Rational Design of Next-Generation Analogs with Improved Efficacy and Selectivity

The principles of medicinal chemistry and structure-activity relationship (SAR) studies are central to the development of next-generation analogs of 4-(2-Iodobenzyl)morpholine. The goal is to systematically modify the molecule's structure to enhance its interaction with biological targets, thereby improving therapeutic efficacy and minimizing off-target effects.

Key strategies for rational drug design include:

Modification of the Morpholine (B109124) Ring: The morpholine moiety is known to improve the pharmacokinetic properties of drug candidates. researchgate.netnih.gov Alterations, such as the introduction of substituents at various positions on the ring, could influence the compound's binding affinity and selectivity. For instance, alkyl substitutions at the C-2 or C-3 positions of the morpholine ring have been shown to impact the biological activity of related compounds. e3s-conferences.org

Substitution on the Benzyl (B1604629) Ring: The phenyl ring of the benzyl group is another key area for modification. The introduction of different functional groups (e.g., hydroxyl, methoxy, or nitro groups) at various positions could modulate the electronic properties and steric profile of the molecule, leading to enhanced interactions with specific target proteins.

Positional Isomers of Iodine: The position of the iodine atom on the benzyl ring is critical. While the current focus is on the 2-iodo position, exploring 3-iodo and 4-iodo isomers could lead to analogs with different biological activities and target specificities. The iodine atom can act as a halogen bond donor, a feature that can be exploited in designing interactions with target proteins.

Stereochemistry: For analogs with chiral centers, the synthesis and evaluation of individual enantiomers are crucial. It is common for one enantiomer to exhibit significantly higher potency or a different pharmacological profile than the other. nih.gov For example, the (S,S) enantiomer of reboxetine (B1679249), a related morpholine derivative, is more potent in inhibiting the norepinephrine (B1679862) transporter (NET). nih.gov

The systematic application of these design principles, guided by computational modeling and in vitro screening, will be instrumental in identifying novel analogs with superior therapeutic profiles.

Table 1: Structure-Activity Relationship (SAR) Considerations for this compound Analogs

| Molecular Modification | Potential Impact | Rationale/Example |

|---|---|---|

| Substitution on Morpholine Ring (e.g., C-2, C-3) | Altered binding affinity, selectivity, and metabolic stability. | Introduction of alkyl groups can enhance binding affinity with certain targets like mTOR. e3s-conferences.org |

| Substitution on Phenyl Ring | Modulation of electronic and steric properties, influencing target interaction. | Electron-withdrawing or donating groups can alter the molecule's interaction with the active site of an enzyme or receptor. |

| Varying Iodine Position (ortho, meta, para) | Changes in halogen bonding potential and overall molecular geometry, affecting target specificity. | The position of the halogen can be critical for specific interactions, as seen in various kinase inhibitors. |

| Introduction of Chiral Centers | Enantiomers may exhibit different potency and pharmacological profiles. | The (S,S) enantiomer of the related compound reboxetine shows higher affinity for the norepinephrine transporter. nih.gov |

Exploration of Multi-Targeted Ligands Incorporating the this compound Motif

The "one molecule, multiple targets" paradigm is gaining traction in drug discovery, particularly for complex diseases like cancer. mdpi.com By designing single chemical entities that can modulate several biological targets simultaneously, it may be possible to achieve synergistic therapeutic effects, enhance efficacy, and overcome drug resistance. The this compound scaffold is an attractive starting point for developing such multi-targeted or hybrid drugs. mdpi.com

This can be achieved by covalently linking the this compound motif with other known pharmacophores that act on different but complementary pathways. For instance, in cancer therapy, combining a PI3K inhibitory function, a pathway where morpholine-containing compounds like ZSTK474 have shown activity, with an agent targeting a different signaling cascade could be a promising strategy. nih.gov The development of PI3K/MEK bifunctional inhibitors serves as a successful example of this approach. nih.gov

Potential strategies for developing multi-targeted ligands include:

Hybridization with Kinase Inhibitors: Fusing the this compound scaffold with moieties known to inhibit key oncogenic kinases.

Combination with DNA-damaging Agents: Creating conjugates that combine the targeting ability of the morpholine derivative with a component that induces cancer cell death.

Dual-Action Neurotherapeutics: For neurological disorders, combining the norepinephrine transporter (NET) binding properties of related structures with a moiety that targets another neurotransmitter system, such as the serotonin (B10506) or dopamine (B1211576) transporters. nih.gov

The design of these hybrid molecules requires a deep understanding of the pharmacology of each component to ensure a balanced activity profile and favorable pharmacokinetic properties.

Advancements in Molecular Imaging Applications and Theranostic Strategies

The presence of an iodine atom in the this compound structure makes it an ideal candidate for radiolabeling and subsequent use in molecular imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.govmoravek.com These non-invasive imaging modalities allow for the visualization, characterization, and quantification of biological processes at the molecular level.

A closely related compound, (S,S)-2-(α-(2-iodophenoxy)benzyl)morpholine, has already been successfully radiolabeled with Iodine-123 and Iodine-125 for SPECT imaging of the norepinephrine transporter (NET) in the brain and heart. nih.govnih.govnih.gov This provides a strong precedent for the development of this compound-based imaging agents.

Future advancements in this area could include:

Development of PET Imaging Agents: By labeling with a positron-emitting isotope of iodine, such as Iodine-124, it would be possible to develop PET tracers. PET offers higher sensitivity and better spatial resolution compared to SPECT. nih.gov

Targeted Cancer Imaging: If analogs of this compound are found to selectively bind to targets overexpressed in tumors, their radiolabeled versions could be used for cancer diagnosis, staging, and monitoring treatment response. researchgate.net

Theranostic Applications: The concept of theranostics involves using a single agent for both diagnosis and therapy. mdpi.com By labeling this compound analogs with a therapeutic radioisotope, such as Iodine-131, it may be possible to deliver targeted radiotherapy to diseased tissues that have been previously identified by imaging with a diagnostic version of the same molecule.

Table 2: Comparison of Iodine Radioisotopes for Imaging and Theranostic Applications

| Isotope | Half-life | Emission Type | Primary Application |

|---|---|---|---|

| Iodine-123 (123I) | 13.2 hours | Gamma | SPECT Imaging nih.gov |

| Iodine-124 (124I) | 4.2 days | Positron (β+) | PET Imaging austinpublishinggroup.com |

| Iodine-125 (125I) | 59.4 days | Gamma | Preclinical Imaging / Radioimmunoassays nih.gov |

| Iodine-131 (131I) | 8.0 days | Beta (β-), Gamma | Therapy (Theranostics) |

Deeper Mechanistic Elucidation of Novel Biological Activities

While the morpholine scaffold is present in numerous bioactive compounds with diverse mechanisms of action, the specific biological targets and pathways modulated by this compound and its novel analogs remain to be fully elucidated. researchgate.netresearchgate.net Future research should focus on in-depth mechanistic studies to understand how these compounds exert their biological effects at a molecular level.

Key research directions include:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or cellular components that interact with this compound derivatives.

Pathway Analysis: Once a target is identified, further studies will be needed to understand how the interaction of the compound with its target affects downstream signaling pathways and cellular functions.

Structural Biology: Using techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target. This information is invaluable for understanding the molecular basis of its activity and for guiding the rational design of more potent and selective analogs.

A thorough understanding of the mechanism of action is critical for the clinical translation of any new therapeutic agent and can reveal new therapeutic opportunities for this class of compounds.

Application of Green Chemistry Principles in the Synthesis of Iodinated Morpholine Compounds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Applying these principles to the synthesis of this compound and its analogs is an important area for future research, ensuring that their development is environmentally sustainable.

Recent advances in synthetic methodology offer several opportunities to develop greener synthetic routes:

Use of Greener Solvents: Exploring the use of water or other environmentally benign solvents to replace traditional volatile organic solvents. rsc.org

Catalytic Methods: Developing catalytic methods for the iodination step, potentially using iodine in catalytic amounts, which would improve atom economy and reduce waste. asianpubs.org

Efficient Morpholine Synthesis: Adopting modern, efficient methods for the synthesis of the morpholine ring itself, such as one or two-step, redox-neutral protocols from readily available starting materials like 1,2-amino alcohols. chemrxiv.orgnih.gov

Energy Efficiency: Designing synthetic routes that can be performed at ambient temperature and pressure, reducing energy consumption.

By incorporating green chemistry principles from the outset of the drug discovery and development process, the environmental impact of producing these potentially valuable compounds can be minimized.

Q & A

Q. What reaction conditions maximize yield in the synthesis of this compound while minimizing diastereomer formation?

- Methodological Answer : Use anhydrous conditions (Schlenk line) with degassed solvents to prevent oxidation. Catalytic KI enhances iodide displacement efficiency. Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, while optimizing temperature (40–60°C) reduces racemization. For diastereomer-free products, employ enantiopure morpholine precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.